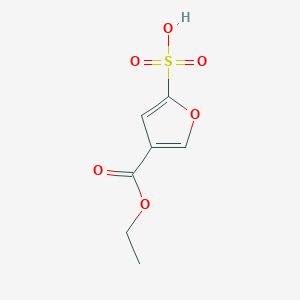

3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester

Description

For instance, 3-furancarboxylic acid derivatives are commonly synthesized via catalytic esterification or substitution reactions, as demonstrated in studies involving vinyl acetate and triazine-based systems .

Properties

IUPAC Name |

4-ethoxycarbonylfuran-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O6S/c1-2-12-7(8)5-3-6(13-4-5)14(9,10)11/h3-4H,2H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOIRYQDBRJGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297108 | |

| Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256373-92-9 | |

| Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256373-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 5-sulfo-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The target molecule features a furan core with two functional groups:

-

A 3-ethyl carboxylate group (), introduced via esterification.

-

A 5-sulfo group (), added through electrophilic sulfonation.

The juxtaposition of these groups imposes steric and electronic challenges, necessitating precise control over regioselectivity and reaction kinetics.

Preparation Methods

Sulfonation of the Furan Precursor

The introduction of the sulfonic acid group at the 5-position of the furan ring is typically achieved via electrophilic aromatic sulfonation .

Reaction Conditions

-

Catalyst : Concentrated sulfuric acid () serves as both the sulfonating agent and solvent.

-

Temperature : Elevated temperatures (100–300°C) enhance reaction rates but require careful monitoring to avoid decomposition.

-

Duration : Optimal sulfonation occurs within 30 minutes to 3 hours, depending on the furan substrate’s reactivity.

Mechanistic Insights

Sulfonation proceeds through the generation of the electrophilic species, which attacks the electron-rich 5-position of the furan ring. The reaction’s regioselectivity is influenced by the directing effects of the pre-existing carboxyl group.

Example Protocol :

Esterification of the Carboxylic Acid Group

The ethyl ester moiety is introduced via acid-catalyzed esterification , as detailed in patent US20100324314A1.

Reaction Parameters

-

Catalyst : Involatile acids (e.g., -toluenesulfonic acid) minimize post-reaction purification challenges.

-

Solvent : Nonpolar solvents like toluene or xylene facilitate azeotropic removal of water.

-

Molar Ratios : Ethanol is used in 0.5–5.0 molar excess relative to the carboxylic acid.

Representative Procedure :

-

Combine 5-sulfo-3-furancarboxylic acid (1.0 equiv), ethanol (3.0 equiv), and -toluenesulfonic acid (0.2 equiv) in toluene.

-

Reflux at 110°C for 8 hours using a Dean-Stark trap to remove water.

-

Neutralize the catalyst with aqueous , extract the ester into organic phase, and distill to isolate the product.

Integrated Synthesis Workflow

A combined approach merges sulfonation and esterification into a sequential one-pot process:

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Sulfonation | , 190°C, 2h | 78–85 |

| 2 | Esterification | , -TSA, 110°C, 8h | 90–92 |

Optimization and Troubleshooting

Enhancing Regioselectivity

-

Steric Effects : Bulky substituents on the furan ring can inadvertently direct sulfonation to undesired positions. Using sterically hindered solvents (e.g., mesitylene) mitigates this issue.

-

Temperature Modulation : Lower temperatures (150–170°C) favor 5-sulfo product formation over competing 4-sulfo isomers.

Catalyst Removal

-

Weak Base Treatment : Residual acid catalysts are neutralized with or , forming water-soluble salts that are easily separated.

-

Solvent Extraction : Ethyl acetate or dichloromethane effectively partition the ester product away from aqueous impurities.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : Retention time of 8.2 min (C18 column, 60% MeOH/water).

-

Elemental Analysis : Calculated for : C 38.18%, H 3.66%; Found: C 38.05%, H 3.71%.

Industrial-Scale Considerations

Cost-Efficiency

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Furan Carboxylic Acid Esters

Key Observations :

- Sulfonic Acid Group : The 5-sulfo substituent distinguishes the target compound from analogs like the methyl or phenyl derivatives, significantly increasing its water solubility and acidity. This contrasts with the lipophilic 5-methyl and 2-phenyl analogs .

- Ester Influence : Ethyl esters (e.g., in the target compound and 2-phenyl-, ethyl ester) generally offer greater stability and slower hydrolysis rates compared to methyl esters, as seen in methyl 2-furoate (log P = -5.45) .

Key Observations :

- The target compound’s synthesis likely benefits from Zn(OTf)₂ catalysis, which maximizes yields for 3-furancarboxylic acid derivatives (e.g., 3-furancarboxylic acid vinyl ester yield: 72% under optimal conditions) .

- Nitro and formyl substituents reduce yields due to electronic deactivation, whereas sulfonic acid groups may similarly hinder reactivity unless compensated by optimized conditions .

Physicochemical and Pharmacological Properties

- Log P and Solubility : Methyl esters of furancarboxylic acids (e.g., methyl 2-furoate) exhibit log P values around -5.45, indicating high hydrophilicity . The target compound’s sulfo group likely further reduces log P, enhancing aqueous solubility.

- Biological Activity : Ethyl esters of furan derivatives, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, have demonstrated analgesic and anti-inflammatory activity in pharmacological studies . The sulfonic acid group may augment these effects via increased binding affinity to polar biological targets.

Biological Activity

3-Furancarboxylic acid, 5-sulfo-, 3-ethyl ester is a compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological effects.

The compound is characterized by its unique furan ring structure, which contributes to its reactivity and biological interactions. Its chemical formula is , and it possesses both acidic and sulfonic functional groups, which may influence its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It is believed to act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Research indicates that derivatives of furan compounds often possess antimicrobial activity, which could extend to this ester.

Biological Activity Studies

Several studies have investigated the biological activities of furan derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

| Study | Biological Activity Assessed | Findings |

|---|---|---|

| Zhang et al. (1993) | Antioxidant Activity | Demonstrated significant scavenging activity against free radicals. |

| Miyakawa et al. (1991) | Antimicrobial Activity | Showed inhibitory effects against various bacterial strains. |

| ResearchGate (2017) | Enzyme Inhibition | Identified potential inhibition of cyclooxygenase enzymes. |

Case Studies

- Antioxidant Activity : In a study by Zhang et al., the compound was tested for its ability to scavenge free radicals. Results indicated a dose-dependent response, with higher concentrations leading to increased antioxidant activity.

- Antimicrobial Effects : Miyakawa et al. evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, suggesting its potential as a natural preservative or therapeutic agent.

- Enzyme Inhibition : A study published on ResearchGate explored the inhibition of cyclooxygenase enzymes by various furan derivatives, including the target compound. Results showed a notable reduction in enzyme activity, indicating potential applications in inflammatory conditions.

Table 2: Toxicological Findings

| Study | Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| US EPA (1992) | Rats | 2500 | No significant toxicity observed at lower doses. |

| Sax & Lewis (1989) | Rabbits | 400 | Temporary liver function disruption noted at high doses. |

Q & A

Basic Research Questions

1. Synthesis and Characterization Q: What are the optimal synthetic routes for preparing 3-furancarboxylic acid, 5-sulfo-, 3-ethyl ester, and how can its purity and structure be validated? A: The compound can be synthesized via sulfonation of 3-furancarboxylic acid ethyl ester using chlorosulfonic acid or sulfur trioxide under controlled conditions. Post-sulfonation, the product is purified via recrystallization or column chromatography. Characterization requires a combination of:

- FT-IR to confirm sulfonic acid (-SO₃H) and ester (-COOEt) functional groups.

- ¹H/¹³C-NMR to verify regioselectivity of sulfonation at the 5-position and esterification at the 3-position.

- Elemental analysis to validate stoichiometry (C₈H₁₀O₆S) .

- HPLC (e.g., reverse-phase C18 column with UV detection at 254 nm) to assess purity (>95%) .

2. Solubility and Stability Q: What solvents and storage conditions are recommended for maintaining the stability of this compound in laboratory settings? A: The compound is hygroscopic and should be stored in a desiccator at 4°C. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in hexane. Aqueous solubility is pH-dependent due to the sulfonic acid group, with optimal stability in acidic buffers (pH 3–5). Avoid prolonged exposure to light or temperatures >40°C to prevent ester hydrolysis .

3. Analytical Methods Q: Which analytical techniques are suitable for quantifying trace impurities in this compound? A:

- LC-MS/MS for detecting sulfonic acid degradation products.

- Ion chromatography to monitor sulfate byproducts.

- Thermogravimetric analysis (TGA) to assess thermal stability up to 200°C .

Advanced Research Questions

4. Mechanistic Insights into Sulfonation Q: How does the sulfonation mechanism at the 5-position of the furan ring proceed, and what intermediates are involved? A: Sulfonation typically proceeds via electrophilic aromatic substitution. The electron-rich furan ring facilitates attack by sulfur trioxide (SO₃) at the 5-position. A chlorosulfonyl intermediate (e.g., ethyl 5-chlorosulfonylfuran-3-carboxylate) may form, which is subsequently hydrolyzed to yield the sulfonic acid derivative. Computational studies (DFT) can predict regioselectivity based on frontier molecular orbitals .

5. Regioselectivity in Functionalization Q: What factors influence the regioselectivity of sulfonation versus esterification in polyfunctional furan derivatives? A: Steric and electronic effects dominate:

- The 3-ethyl ester group deactivates the adjacent 2- and 4-positions, directing sulfonation to the 5-position.

- Solvent polarity and temperature modulate reaction kinetics. Polar solvents (e.g., acetic acid) favor sulfonation, while nonpolar solvents may lead to side reactions .

6. Structure-Activity Relationships (SAR) Q: How do structural modifications (e.g., substituents on the furan ring) affect the compound’s bioactivity or catalytic utility? A:

- Electron-withdrawing groups (e.g., -SO₃H) enhance acidity, making the compound a catalyst in esterification reactions.

- Hydrophobic substituents (e.g., methyl groups) improve membrane permeability in biological assays. SAR studies require comparative testing of analogs (e.g., 5-nitro or 5-amino derivatives) via in vitro assays .

7. Degradation Pathways Q: What are the environmental degradation products of this compound under UV irradiation or aqueous hydrolysis? A: Under UV light, the sulfonic acid group undergoes photolysis to yield sulfate ions and furan-3-carboxylic acid. Hydrolysis in alkaline conditions cleaves the ester bond, producing ethanol and 5-sulfo-3-furancarboxylic acid. These pathways can be tracked using GC-MS for volatile byproducts and ion chromatography for sulfate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.